molecular formula C16H12N2O3 B8624784 5-Benzoyl-2-oxindole-1-carboxamide

5-Benzoyl-2-oxindole-1-carboxamide

Cat. No. B8624784
M. Wt: 280.28 g/mol
InChI Key: QINDXNJHWFVYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoyl-2-oxindole-1-carboxamide is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzoyl-2-oxindole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoyl-2-oxindole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5-benzoyl-2-oxo-3H-indole-1-carboxamide

InChI

InChI=1S/C16H12N2O3/c17-16(21)18-13-7-6-11(8-12(13)9-14(18)19)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,21)

InChI Key

QINDXNJHWFVYKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N(C1=O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.1 g. (42 mmole) of 5-benzoyl-2-oxindole, 4.4 ml. (51 mmole) of chlorosulfonyl isocyanate and 300 ml. of tetrahydrofuran was stirred at room temperature for 6 hours, and then the solvent was removed by evaporation in vacuo. The residue was added to 150 ml. of glacial acetic acid and 300 ml. of water and the resulting mixture was heated under reflux for 2 hours. The reaction mixture was cooled and the supernatant liquid was removed by decantation. The remaining gummy residue was triturated under acetonitrile to give a solid which was recovered by filtration and then recrystallized from a 1:1 mixture of n-propanol and acetonitrile. This gave 4.1 g. of the title compound as a solid, mp. 210°-211° C.
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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